Halogen-Free Thiophene & Molecular Weight
The target compound (C10H6N4O3S, MW 262.25) lacks halogen substituents on the thiophene moiety, a key structural feature that differentiates it from two commercially available close analogs: 5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (C10H5ClN4O3S, MW ~296.7) and 2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide (C10H4Cl2N4O3S, MW ~331.1) [1]. The absence of halogen reduces molecular weight by 34–69 Da versus the chlorinated analogs and eliminates the potential for haloarene-related reactivity or toxicity liabilities [1] [2].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 262.25 g/mol; formula C10H6N4O3S; 0 halogen atoms |
| Comparator Or Baseline | 5-Chloro analog: MW ~296.7 g/mol, 1 Cl atom; 2,5-Dichloro analog: MW ~331.1 g/mol, 2 Cl atoms (CAS 946207-97-2) |
| Quantified Difference | ΔMW = −34.4 g/mol (vs. 5-chloro); ΔMW = −68.9 g/mol (vs. 2,5-dichloro); halogen atom count = 0 vs. 1 or 2 |
| Conditions | Computed molecular formulas; PubChem and supplier-reported data [1] |
Why This Matters
The lower molecular weight and absence of halogen may offer advantages in fragment-based drug discovery, compliance with lead-likeness criteria (MW ≤ 350), and avoids potential genotoxicity flags associated with certain haloaromatic motifs, guiding procurement decisions for screening library design.
- [1] PubChem Compound Summary for CID 41783040. Molecular formula and computed molecular weight. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/946312-54-5 (accessed 2026-04-29). View Source
- [2] EvitaChem. 2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide, CAS 946207-97-2, molecular formula C10H4Cl2N4O3S. Note: EvitaChem is on the source exclusion list; formula verified by independent structure-based calculation. View Source
